2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid is an organic compound that features a bromophenyl group attached to a carbonyl amine and a hydroxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid typically involves the reaction of 3-bromobenzoyl chloride with 4-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carbonyl group of the bromobenzoyl chloride and the amino group of the hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-hydroxybenzoic acid
- 4-Hydroxybenzoic acid
- 3-Bromobenzoyl chloride
Uniqueness
2-{[(3-Bromophenyl)carbonyl]amino}-4-hydroxybenzoic acid is unique due to the presence of both a bromophenyl group and a hydroxybenzoic acid moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
6039-29-8 |
---|---|
Molecular Formula |
C14H10BrNO4 |
Molecular Weight |
336.14 g/mol |
IUPAC Name |
2-[(3-bromobenzoyl)amino]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C14H10BrNO4/c15-9-3-1-2-8(6-9)13(18)16-12-7-10(17)4-5-11(12)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |
InChI Key |
NTEIEYGYZSCPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CC(=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.